

Application Note: ^1H and ^{13}C NMR Characterization of Ethyl 4- piperidinecarboxylate

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Compound of Interest

Compound Name: Ethyl 4-piperidinecarboxylate

Cat. No.: B042408

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Introduction

Ethyl 4-piperidinecarboxylate is a key building block in the synthesis of a wide array of pharmaceutical compounds, including analgesics and antipsychotics.[1][2][3] Its molecular structure, comprising a piperidine ring and an ethyl ester functional group, necessitates precise characterization to ensure the identity, purity, and conformational integrity of intermediates and final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of **Ethyl 4-piperidinecarboxylate** using ^1H and ^{13}C NMR spectroscopy, intended for researchers, scientists, and professionals in drug development.

Principles of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ^1H and ^{13}C , align either with or against the field, creating two energy states. The application of a radiofrequency pulse can induce a transition between these states, and the subsequent relaxation back to the equilibrium state emits a signal. The frequency of this signal, known as the chemical shift (δ), is highly sensitive

to the local electronic environment of the nucleus, providing information about the functional groups and connectivity within the molecule.

¹H NMR Spectroscopy: Proton NMR is particularly informative due to the high natural abundance of the ¹H isotope. The key parameters derived from a ¹H NMR spectrum are:

- **Chemical Shift (δ):** Indicates the electronic environment of the proton.
- **Integration:** The area under a signal is proportional to the number of protons it represents.
- **Multiplicity (Splitting Pattern):** Arises from spin-spin coupling between neighboring protons and provides information about the number of adjacent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct insight into the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon atom.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for **Ethyl 4-piperidinecarboxylate**:

- **Analyte Purity:** Ensure the **Ethyl 4-piperidinecarboxylate** sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
- **Concentration:**
 - For ¹H NMR, dissolve 5-25 mg of **Ethyl 4-piperidinecarboxylate** in approximately 0.6-0.7 mL of deuterated solvent.
 - For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

- **Sample Filtration:** To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.
- **Internal Standard:** For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm). However, modern spectrometers can also reference the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

NMR Data Acquisition

The following are typical acquisition parameters for ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

^1H NMR Acquisition Parameters:

Parameter	Recommended Value	Rationale
Pulse Program	Standard single-pulse	For routine 1D proton spectra.
Spectral Width	0-12 ppm	To encompass all expected proton signals.
Acquisition Time	2-4 s	To ensure good resolution.
Relaxation Delay	1-2 s	To allow for full relaxation of protons between scans.
Number of Scans	8-16	Sufficient for good signal-to-noise for a moderately concentrated sample.

^{13}C NMR Acquisition Parameters:

Parameter	Recommended Value	Rationale
Pulse Program	Proton-decoupled	To simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
Spectral Width	0-220 ppm	To cover the full range of carbon chemical shifts in organic molecules.
Acquisition Time	1-2 s	A balance between resolution and experiment time.
Relaxation Delay	2-5 s	To allow for the typically longer relaxation times of quaternary carbons.
Number of Scans	128-1024	A higher number of scans is necessary due to the low natural abundance of ^{13}C .

Data Analysis and Interpretation

The structure of **Ethyl 4-piperidinecarboxylate** with atom numbering for NMR assignment is shown below:

Caption: Molecular structure of **Ethyl 4-piperidinecarboxylate**.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of **Ethyl 4-piperidinecarboxylate** in CDCl_3 is expected to show signals corresponding to the ethyl group and the piperidine ring protons.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-g (CH ₃)	~1.25	Triplet (t)	3H	~7.1
H-f (CH ₂)	~1.5-1.9	Multiplet (m)	4H	-
H-e (CH)	~2.41	Multiplet (m)	1H	-
H-c (CH ₂)	~2.64	Multiplet (m)	2H	-
H-b (CH ₂)	~3.09	Multiplet (m)	2H	-
H-a (OCH ₂)	~4.13	Quartet (q)	2H	~7.1
NH	Variable	Broad Singlet (br s)	1H	-

Interpretation of the ¹H NMR Spectrum:

- **Ethyl Group:** The ethyl group gives rise to a characteristic quartet at approximately 4.13 ppm for the methylene protons (H-a) adjacent to the oxygen atom and a triplet at around 1.25 ppm for the methyl protons (H-g).^[4] The coupling between these two sets of protons results in the observed quartet and triplet, both with a coupling constant of about 7.1 Hz.
- **Piperidine Ring Protons:** The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and the conformational flexibility of the ring.
 - The protons on the carbons adjacent to the nitrogen (H-b and H-c) are deshielded and appear as multiplets in the range of 2.64-3.09 ppm.^[4]
 - The methine proton at the 4-position (H-e) is deshielded by the adjacent ester group and appears as a multiplet around 2.41 ppm.^[4]
 - The remaining methylene protons of the piperidine ring (H-f) resonate as a complex multiplet further upfield, typically between 1.5 and 1.9 ppm.^[4]
- **NH Proton:** The proton on the nitrogen atom is exchangeable and its chemical shift can vary depending on the concentration and solvent. It usually appears as a broad singlet.

Caption: ^1H - ^1H spin-spin coupling in **Ethyl 4-piperidinecarboxylate**.

^{13}C NMR Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum of **Ethyl 4-piperidinecarboxylate** in CDCl_3 will display six distinct signals corresponding to the unique carbon atoms in the molecule.

Signal Assignment	Chemical Shift (δ , ppm)
C-8 (CH_3)	~14.2
C-3, C-5 (CH_2)	~29.0
C-4 (CH)	~41.2
C-2, C-6 (CH_2)	~45.9
C-7 (OCH_2)	~60.3
C-1 ($\text{C}=\text{O}$)	~175.5

Interpretation of the ^{13}C NMR Spectrum:

- Ester Group: The carbonyl carbon (C-1) of the ester is the most deshielded, appearing at approximately 175.5 ppm. The methylene carbon of the ethyl group attached to the oxygen (C-7) resonates around 60.3 ppm, while the methyl carbon (C-8) is found at about 14.2 ppm. [\[5\]](#)
- Piperidine Ring Carbons:
 - The carbons adjacent to the nitrogen atom (C-2 and C-6) appear at a chemical shift of approximately 45.9 ppm.
 - The methine carbon at the 4-position (C-4), which is attached to the ester group, is found at around 41.2 ppm.
 - The methylene carbons at the 3 and 5 positions (C-3 and C-5) are the most shielded of the ring carbons, resonating at about 29.0 ppm.

Conclusion

^1H and ^{13}C NMR spectroscopy are powerful and indispensable tools for the comprehensive structural characterization of **Ethyl 4-piperidinecarboxylate**. This application note provides a detailed protocol for sample preparation and data acquisition, along with a thorough analysis of the expected ^1H and ^{13}C NMR spectra. The presented data and interpretations can serve as a valuable reference for researchers and scientists in the pharmaceutical industry to confirm the identity and purity of this vital synthetic intermediate.

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